3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Overview
Description
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromothiophene and pyrrolo[3,4-c]pyrrole moieties, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and effects. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,6-Bis(5-bromothiophen-2-yl)-N,N’-bis(dodecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole
- 3,6-Bis(5-bromothiophen-2-yl)-N,N’-bis(2-octyl-1-dodecyl)-1,4-dioxopyrrolo[3,4-c]pyrrole
- Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
Uniqueness
The uniqueness of 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione lies in its specific structural features, which confer distinct chemical properties and reactivity. Its combination of bromothiophene and pyrrolo[3,4-c]pyrrole moieties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Br2N2O2S2/c1-3-5-7-9-15-29-23(17-11-13-19(27)33-17)21-22(25(29)31)24(18-12-14-20(28)34-18)30(26(21)32)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCTVNXZEZYXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Br2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735833 | |
Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214906-01-0 | |
Record name | 3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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